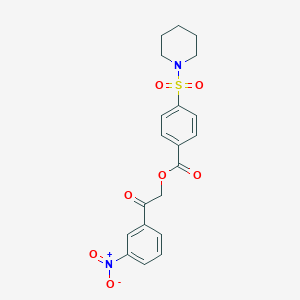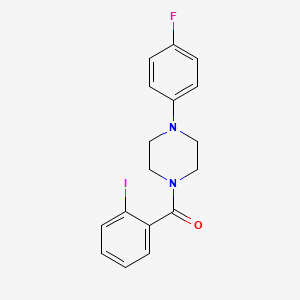
(4-(4-Fluorophenyl)piperazin-1-yl)(2-iodophenyl)methanone
概要
説明
(4-(4-Fluorophenyl)piperazin-1-yl)(2-iodophenyl)methanone is a chemical compound with the molecular formula C17H16FIN2O It is a member of the piperazine family, which is known for its diverse pharmacological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Fluorophenyl)piperazin-1-yl)(2-iodophenyl)methanone typically involves the reaction of 4-fluorophenylpiperazine with 2-iodobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of automated equipment for mixing, heating, and purification.
化学反応の分析
Types of Reactions
(4-(4-Fluorophenyl)piperazin-1-yl)(2-iodophenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly used for substitution of the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aryl derivatives, while oxidation and reduction can lead to different functionalized compounds .
科学的研究の応用
(4-(4-Fluorophenyl)piperazin-1-yl)(2-iodophenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Pharmacology: The compound is studied for its interactions with various receptors and enzymes, providing insights into its potential as a drug candidate.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a diagnostic tool.
作用機序
The mechanism of action of (4-(4-Fluorophenyl)piperazin-1-yl)(2-iodophenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. Detailed studies on its binding affinity and selectivity are essential to elucidate its precise mechanism of action .
類似化合物との比較
Similar Compounds
(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone: A cannabinoid receptor inverse agonist with a similar piperazine structure.
(4-(4-Aminophenyl)piperazin-1-yl)(2-fluorophenyl)methanone: Another piperazine derivative with potential pharmacological applications.
Uniqueness
(4-(4-Fluorophenyl)piperazin-1-yl)(2-iodophenyl)methanone is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens in the molecular structure provides distinct properties that can be exploited in drug design and development .
特性
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(2-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FIN2O/c18-13-5-7-14(8-6-13)20-9-11-21(12-10-20)17(22)15-3-1-2-4-16(15)19/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNAWZQKBWUUPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



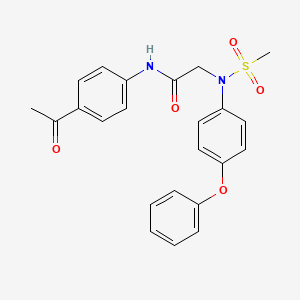
![N-(3-CHLORO-4-METHOXYPHENYL)-N-[(N'-CYCLOPENTYLIDENEHYDRAZINECARBONYL)METHYL]BENZENESULFONAMIDE](/img/structure/B3455596.png)
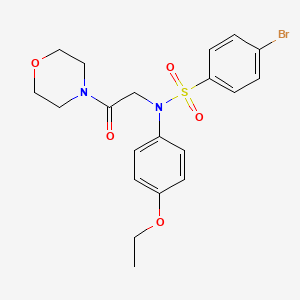
![2,6-Bis(4-methylpyridin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B3455608.png)
![N-(3-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3455628.png)
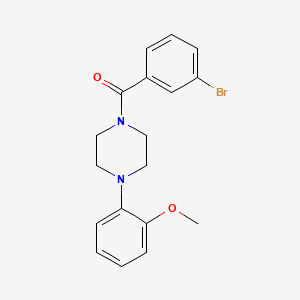
![(4-chloro-2-nitrophenyl)[4-(4-fluorophenyl)piperazino]methanone](/img/structure/B3455637.png)
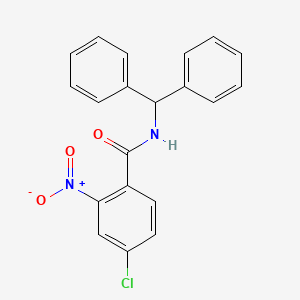

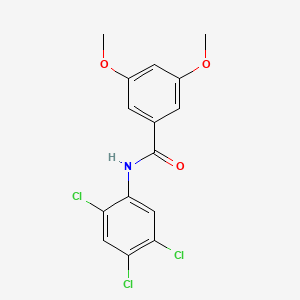
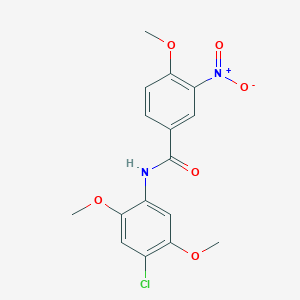
![N-({4-[(PHENYLFORMAMIDO)METHYL]PIPERAZIN-1-YL}METHYL)BENZAMIDE](/img/structure/B3455699.png)
